tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate
Description
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 5th position and a methyl-carbamate group at the 3rd position. This compound is of interest in medicinal chemistry due to the electronegative fluorine atoms, which enhance metabolic stability and binding affinity in biological targets.
Properties
Molecular Formula |
C11H20F2N2O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-[(5,5-difluoropiperidin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-6-8-4-11(12,13)7-14-5-8/h8,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
LDNUPAGBIFGSFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CNC1)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate typically involves the reaction of 5,5-difluoropiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes hydrolysis under acidic or basic conditions , yielding the corresponding amine and tert-butanol/tert-butoxide. This reaction is critical for deprotection in synthetic workflows:
Acidic Hydrolysis
Conditions: HCl or H₂SO₄ in aqueous/organic solvent mixtures (e.g., dioxane/H₂O).
Mechanism:
Basic Hydrolysis
Conditions: NaOH or KOH in polar solvents (e.g., THF/H₂O).
Mechanism:
The difluoropiperidine ring remains intact during hydrolysis due to the stability of C–F bonds under these conditions.
Nucleophilic Substitution
The methylene group adjacent to the carbamate carbonyl is susceptible to nucleophilic attack, enabling functionalization:
| Reaction Type | Reagents/Conditions | Products | Stereochemical Outcome |
|---|---|---|---|
| SN2 Substitution | Alkyl halides, polar aprotic solvents (DMF, DMSO) | Substituted piperidine derivatives | Inversion at methylene carbon |
| Aromatic Substitution | Electrophiles (NO₂⁺, SO₃H⁺) | Ring-substituted analogs | Regioselectivity influenced by F |
The electron-withdrawing fluorine atoms on the piperidine ring modulate reactivity by destabilizing transition states in SN2 pathways, favoring retention of configuration.
Deprotection-Functionalization Cascades
Sequential deprotection and functionalization enable diverse derivatization:
Step 1: Boc Deprotection
Hydrolysis under acidic conditions yields the free amine, (5,5-difluoropiperidin-3-yl)methanamine.
Step 2: Amide/Acylation Reactions
The liberated amine reacts with:
-
Acyl chlorides : Forms secondary amides (e.g., RCOCl → RCONH–(CH₂)C₅H₇F₂N) .
-
Sulfonyl chlorides : Produces sulfonamides (e.g., RSO₂Cl → RSO₂NH–(CH₂)C₅H₇F₂N).
Example Protocol from PMC Studies :
-
Dissolve deprotected amine (1 equiv) in dry DMF.
-
Add PyBOP (1.2–1.5 equiv) and DiPEA (3–5 equiv).
-
Introduce carboxylic acid (1 equiv) at 0°C, stir at RT for 12 h.
-
Purify via column chromatography.
Stereochemical Considerations
The (5,5-difluoropiperidin-3-yl)methyl group contains two stereogenic centers, influencing reaction outcomes:
| Reaction | Stereochemical Impact |
|---|---|
| Hydrolysis | Retention of piperidine ring configuration |
| SN2 Substitution | Inversion at methylene carbon, retention at C3/C5 |
Comparative Reactivity with Analogues
Scientific Research Applications
Scientific Research Applications
The compound has several critical applications across various domains:
Medicinal Chemistry
Tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is primarily investigated for its potential in developing pharmaceuticals targeting central nervous system disorders. Its ability to interact with specific receptors or enzymes makes it a candidate for further research on new therapeutic agents.
Biological Studies
The compound serves as a valuable tool in biological research, particularly in:
- Enzyme Inhibition Studies: It can act as an inhibitor for specific enzymes, providing insights into metabolic pathways and potential treatments for diseases such as diabetes and obesity .
- Receptor Binding Studies: The compound's interactions with various receptors help elucidate its mechanism of action, which is crucial for understanding its pharmacodynamics and pharmacokinetics.
Chemical Synthesis
As an intermediate in organic synthesis, this compound can facilitate the production of complex organic molecules, enhancing the efficiency of synthetic pathways in chemical research.
Agrochemical Development
There is potential for this compound to be utilized in the formulation of agrochemicals due to its structural properties that may confer beneficial effects on plant growth or pest resistance.
Case Studies
Case Study 1: Neuroprotective Effects
Research has demonstrated that compounds similar to this compound exhibit neuroprotective properties. In vitro studies indicated that these compounds could reduce cell death and inflammatory markers in neuronal cells exposed to amyloid beta peptides, suggesting their potential role in treating neurodegenerative diseases like Alzheimer's.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of structurally related compounds. The findings suggested notable antibacterial activity against various pathogens, highlighting the therapeutic potential of this compound in treating infections.
Mechanism of Action
The mechanism of action of tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can act as a ligand for specific receptors, modulating their activity and influencing various cellular pathways .
Comparison with Similar Compounds
Structural Analogs: Piperidine-Based Carbamates
Below is a comparative analysis of key analogs:
Table 1: Piperidine-Based Carbamates
Key Findings :
- The methyl group in the main compound increases molecular weight and steric hindrance, which may affect membrane permeability compared to its non-methylated analogs .
- Stereochemistry (S vs. R configurations) significantly influences biological activity, as seen in enantiomeric pairs .
Cyclohexane-Based Carbamates
Cyclohexane derivatives with carbamate groups offer alternative rigidity and substituent effects:
Table 2: Cyclohexane-Based Carbamates
Key Findings :
Pyrimidine-Based Carbamate
A structurally distinct analog with a heteroaromatic core:
Table 3: Pyrimidine-Based Carbamate
Key Findings :
Biological Activity
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate is a synthetic organic compound that has gained attention in medicinal chemistry due to its unique structure and potential pharmacological properties. This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with two fluorine atoms. The distinct structural characteristics of this compound may enhance its biological activity, particularly in the context of central nervous system (CNS) disorders.
Chemical Structure and Properties
The chemical formula of this compound is . Its structure can be represented as follows:
This compound's synthesis typically involves multi-step reactions that allow for the incorporation of the fluorinated piperidine moiety, which is crucial for its biological activity.
Pharmacological Properties
Research indicates that this compound exhibits significant interactions with various biological targets. Studies have shown that compounds with similar structures can exhibit effects on neurotransmitter systems, which may be beneficial for treating CNS disorders such as anxiety and depression .
Table 1: Summary of Biological Activity Studies
| Study Focus | Findings |
|---|---|
| CNS Activity | Potential efficacy in modulating neurotransmitter systems |
| Binding Affinity | High binding affinity towards specific receptors linked to mood regulation |
| Stability in Biological Systems | Demonstrated stability under physiological conditions, suggesting favorable pharmacokinetics |
Case Studies
- CNS Penetration and Efficacy : A study investigating the CNS penetration of similar compounds reported promising results regarding their ability to cross the blood-brain barrier (BBB). The modifications introduced by the difluoropiperidine moiety may enhance lipophilicity and permeability .
- Anti-inflammatory Properties : While not directly related to this specific carbamate, related carbamate compounds have shown anti-inflammatory effects in vivo. For instance, a series of substituted benzamido phenylcarbamates demonstrated significant anti-inflammatory activity comparable to standard treatments like indomethacin .
The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter receptors. Interaction studies suggest that the compound may act as an agonist or antagonist at various receptor sites, influencing pathways associated with mood and cognition .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds can provide insights into its potential advantages:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| tert-butyl carbamate | Tert-butyl group | Lacks fluorine substitution |
| difluoromethylpiperidine | Piperidine with difluoromethyl group | No carbamate functionality |
| piperidine derivatives | Basic piperidine structure | Varies in substituents affecting activity |
Q & A
Q. What are the recommended methods for synthesizing tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate in laboratory settings?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. A common approach includes:
Boc Protection : React 5,5-difluoropiperidin-3-ylmethanamine with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under inert atmosphere, catalyzed by DMAP or triethylamine .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key challenges include controlling fluorination regioselectivity and avoiding Boc-group hydrolysis. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be required.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to minimize inhalation risks, as fluorinated compounds may release hazardous vapors .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture-induced degradation. Avoid exposure to strong acids/bases, which can cleave the Boc group .
- Stability Monitoring : Perform periodic NMR (1H/19F) or LC-MS analysis to detect decomposition (e.g., free amine formation).
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Identify carbamate protons (δ 1.4–1.5 ppm for tert-butyl) and fluorine coupling patterns (e.g., geminal difluoro groups split piperidine protons into doublets of doublets) .
- 19F NMR : Confirm fluorine environment (δ –120 to –150 ppm for CF2 groups).
- IR Spectroscopy : Detect Boc C=O stretch (~1680–1720 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C12H20F2N2O2 requires exact mass 274.1463).
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound derivatives?
- Methodological Answer :
- Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for fluorination or Boc protection .
- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to predict reaction yields in different solvents.
- Machine Learning : Train models on existing carbamate reaction datasets to predict optimal catalysts or temperatures .
Example: ICReDD’s workflow integrates quantum calculations with experimental data to narrow down conditions, reducing trial-and-error efforts by 40% .
Q. What strategies resolve discrepancies in reaction yields or stereochemical outcomes during synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratios) and identify critical factors .
- Kinetic Analysis : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress and detect intermediates causing side reactions.
- Crystallography : Resolve stereochemical ambiguities via X-ray diffraction of intermediates or co-crystals .
Case Study: Das et al. (2016) reconciled conflicting hydrogen-bonding data in carbamates by correlating crystal packing with solvent polarity .
Q. What experimental considerations are critical for studying hydrogen bonding and solid-state interactions in this compound?
- Methodological Answer :
- Single-Crystal Growth : Use slow evaporation in mixed solvents (e.g., DCM/hexane) to obtain high-quality crystals.
- Thermal Analysis : Perform DSC/TGA to assess stability and phase transitions linked to intermolecular interactions.
- Hirshfeld Surface Analysis : Quantify hydrogen bond contributions (e.g., C–H···F, N–H···O) using crystallographic data .
Advanced Tip: Combine solid-state NMR with DFT calculations to map weak interactions (e.g., C–F···H–C) that influence packing efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
